molecular formula C18H23NO4S B6702559 N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfinylacetamide

N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfinylacetamide

Cat. No.: B6702559
M. Wt: 349.4 g/mol
InChI Key: IGAJGHCJEPNVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfinylacetamide is a complex organic compound characterized by its unique structural features This compound contains a methoxyphenyl group, a methylpropyl chain, a methylfuran moiety, and a sulfinylacetamide group

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfinylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-12(2)18(14-5-7-15(22-4)8-6-14)19-17(20)11-24(21)16-9-10-23-13(16)3/h5-10,12,18H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAJGHCJEPNVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)S(=O)CC(=O)NC(C2=CC=C(C=C2)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfinylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a Grignard reaction with a suitable Grignard reagent to form 1-(4-methoxyphenyl)-2-methylpropan-1-ol.

    Oxidation: The intermediate alcohol is then oxidized to form 1-(4-methoxyphenyl)-2-methylpropan-1-one.

    Formation of the Methylfuran Intermediate: 2-methylfuran is synthesized through the cyclization of a suitable precursor, such as 2-methyl-3-buten-2-ol.

    Sulfinylation: The methylfuran intermediate undergoes sulfinylation to form 2-(2-methylfuran-3-yl)sulfinylacetamide.

    Coupling Reaction: Finally, the two intermediates are coupled under appropriate conditions to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfinylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

    Substitution: The major product depends on the nucleophile used.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfinylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features could be beneficial.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfinylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfonylacetamide: This compound is similar but contains a sulfonyl group instead of a sulfinyl group.

    N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)acetamide: This compound lacks the sulfinyl group.

Uniqueness

N-[1-(4-methoxyphenyl)-2-methylpropyl]-2-(2-methylfuran-3-yl)sulfinylacetamide is unique due to the presence of both the sulfinyl group and the combination of methoxyphenyl and methylfuran moieties. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.